4-(acetylamino)-5-chloro-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide
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Overview
Description
5-Chloro-4-acetamido-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide is an organic compound with the chemical formula C14H20ClNO4. This compound is known for its unique chemical structure, which includes a chloro group, an acetamido group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-acetamido-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of 4-acetamido-5-chloro-2-methoxybenzoic acid.
Esterification: This intermediate is then esterified using methanol and a suitable acid catalyst to form the methyl ester.
Substitution Reaction: The methyl ester undergoes a substitution reaction with 3-(propan-2-yloxy)propylamine to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Esterification: Using large reactors for the esterification process to ensure high yield and purity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-acetamido-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
5-Chloro-4-acetamido-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-4-acetamido-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-5-chloro-2-methoxybenzoic acid: Shares a similar core structure but lacks the propan-2-yloxypropyl group.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Another related compound with a methyl ester group instead of the benzamide group.
Uniqueness
5-Chloro-4-acetamido-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of 5-chloro-4-acetamido-2-methoxy-N-[3-(propan-2-yloxy)propyl]benzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H23ClN2O4 |
---|---|
Molecular Weight |
342.82 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-(3-propan-2-yloxypropyl)benzamide |
InChI |
InChI=1S/C16H23ClN2O4/c1-10(2)23-7-5-6-18-16(21)12-8-13(17)14(19-11(3)20)9-15(12)22-4/h8-10H,5-7H2,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
UQOFZTZYDFQHDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl |
Origin of Product |
United States |
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